molecular formula C9H10ClNO B12332227 3-Chloro-2-(dimethylamino)benzaldehyde

3-Chloro-2-(dimethylamino)benzaldehyde

Cat. No.: B12332227
M. Wt: 183.63 g/mol
InChI Key: MAEQBGOVIIIQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a dimethylamino group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(dimethylamino)benzaldehyde can be achieved through various methods. One common method involves the reaction of 3-chlorobenzaldehyde with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(dimethylamino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(dimethylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The dimethylamino group may also participate in interactions with biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(dimethylamino)benzaldehyde is unique due to the presence of both the chlorine atom and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-2-(dimethylamino)benzaldehyde

InChI

InChI=1S/C9H10ClNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

MAEQBGOVIIIQOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.